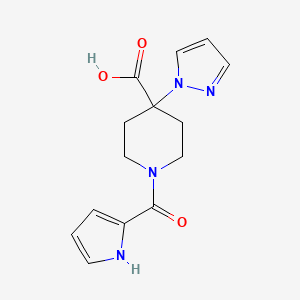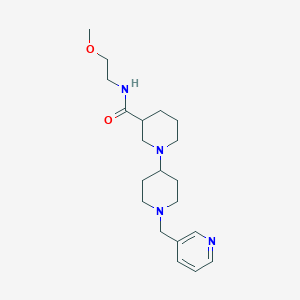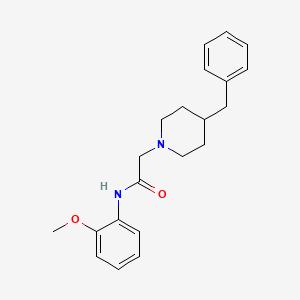
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various animal models. P7C3 was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center and has since been the subject of numerous studies.
Mecanismo De Acción
The exact mechanism of action of 4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to work by enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a key role in energy metabolism and cell survival. This compound has also been shown to activate the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is important for energy metabolism and cell survival. This compound has also been shown to increase the number of new neurons in the hippocampus, a region of the brain that is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid is that it has been shown to be effective in various animal models of neurodegeneration. It is also a relatively small molecule, which makes it easier to synthesize and study compared to larger molecules such as proteins. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound that can be used in clinical settings. Another area of interest is the development of new drug delivery methods to improve the bioavailability and efficacy of this compound. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential use in treating neurodegenerative diseases.
Métodos De Síntesis
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The process has been optimized over the years to increase yields and purity.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid has been extensively studied for its neuroprotective effects in various animal models. It has been shown to promote the survival of neurons and increase neurogenesis in the hippocampus. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-pyrazol-1-yl-1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12(11-3-1-6-15-11)17-9-4-14(5-10-17,13(20)21)18-8-2-7-16-18/h1-3,6-8,15H,4-5,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHHFXFACXNWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5367252.png)
![methyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5367255.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)


![4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367274.png)
![N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5367277.png)
![4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5367285.png)

![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![2-methyl-N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5367308.png)
![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)
